2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-quinolin-8-ylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(24-18-5-1-3-16-4-2-9-23-20(16)18)17-6-10-22-19(13-17)27-14-15-7-11-26-12-8-15/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVFALHKMNGBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide typically involves multi-step organic reactionsThe quinoline and pyridine moieties are then incorporated through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling . Reaction conditions generally include the use of organic solvents like dichloromethane or toluene, and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce fully hydrogenated analogs.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing quinoline derivatives often exhibit significant anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells, leading to cell cycle arrest and inhibition of tumor growth. For instance, quinolone derivatives have been documented to affect cell lines such as MCF-7 and Panc-1, demonstrating IC50 values in the low micromolar range, suggesting that 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide may possess similar efficacy against various cancer types .
Case Study:
A study focusing on the synthesis and evaluation of quinolone derivatives revealed that modifications to the molecular structure could enhance their anti-proliferative activity. The mechanism involved caspase activation and modulation of apoptotic pathways, which could be relevant for the compound .
Antimicrobial Properties
Quinoline-based compounds are well-known for their antimicrobial activities. They have been shown to exhibit effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or disruption of cell membrane integrity.
Research Findings:
In vitro studies have demonstrated that similar compounds can inhibit bacterial growth effectively, suggesting that 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide may also show promise as an antimicrobial agent .
Neuropharmacological Effects
There is emerging interest in the neuropharmacological applications of quinoline derivatives. Some studies suggest they may have protective effects against neurodegenerative diseases by modulating neurotransmitter systems or exhibiting antioxidant properties.
Potential Mechanism:
The compound's ability to cross the blood-brain barrier could enhance its therapeutic potential in treating conditions such as Alzheimer's disease or Parkinson's disease, where oxidative stress plays a critical role .
Mechanism of Action
The mechanism of action of 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound MSC-5350 (5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide) shares key structural motifs with 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide, including a pyridinecarboxamide backbone and a quinolinyl substituent. However, critical differences include:
- Substituent Diversity: MSC-5350 features a sulfonylamino group, chloro substituent, and ethynyl linkage, whereas the query compound uses a tetrahydropyran-4-ylmethoxy group. These modifications likely influence solubility, metabolic stability, and target selectivity .
Analytical and Pharmacological Data
While detailed pharmacological data are absent in the provided evidence, analytical comparisons can be inferred:
Biological Activity
The compound 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound can be categorized as a pyridine carboxamide with a quinoline moiety, which is known for its diverse pharmacological properties. The synthesis typically involves the coupling of oxan derivatives with quinoline carboxamides, often utilizing reagents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the quinoline structure is crucial, as it has been associated with various pharmacological effects, including:
- Anticancer Activity : Compounds with similar structures have shown significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound may exhibit activity against various pathogens by disrupting microbial DNA synthesis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a related compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating strong antiproliferative effects . The mechanism involved apoptosis induction via caspase activation and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound's structural analogs have been tested for antimicrobial efficacy against several bacterial strains. Notably, derivatives have shown inhibition zones comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
